4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine
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Overview
Description
4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring attached to a nitrophenyl group, which is further modified with a trifluoromethylbenzoyl oxime. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine typically involves multiple steps:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Formation of Benzoyl Oxime: The trifluoromethylbenzoyl group is introduced through a reaction with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine.
Oxime Formation: The oxime is formed by reacting the benzoyl derivative with hydroxylamine hydrochloride under basic conditions.
Morpholine Attachment: Finally, the morpholine ring is attached via a nucleophilic substitution reaction, where the oxime derivative reacts with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: Formation of amines.
Substitution: Halogenated or sulfonated derivatives.
Hydrolysis: Corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro and trifluoromethyl groups can enhance the biological activity of the compound, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoyl chloride
Uniqueness
Compared to these similar compounds, 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine is unique due to the presence of the morpholine ring and the oxime functional group. These additional features provide distinct chemical properties and potential biological activities that are not observed in the simpler analogs.
Properties
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O5/c20-19(21,22)15-3-1-2-14(11-15)18(26)30-23-12-13-4-5-16(17(10-13)25(27)28)24-6-8-29-9-7-24/h1-5,10-12H,6-9H2/b23-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGHTGIUNWZAPB-FMCGGJTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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